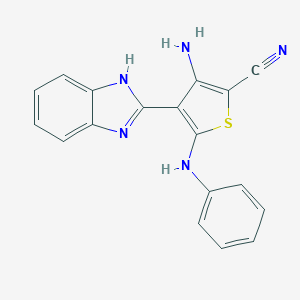![molecular formula C16H18N2O2S3 B292996 1-({2-[(2-Oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone](/img/structure/B292996.png)
1-({2-[(2-Oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({2-[(2-Oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-({2-[(2-Oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone involves the inhibition of specific enzymes, such as acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which may help improve cognitive function. Additionally, this compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 1-({2-[(2-Oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone can have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which may improve cognitive function in individuals with Alzheimer's disease. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may have potential applications in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-({2-[(2-Oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone in lab experiments is its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. Additionally, this compound has shown promising results in preclinical studies for its potential anticancer activity. However, one of the limitations of using this compound in lab experiments is the lack of information regarding its toxicity and safety profile.
Zukünftige Richtungen
There are several future directions for the research of 1-({2-[(2-Oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone. One potential direction is to explore its potential applications in the treatment of Alzheimer's disease and other cognitive disorders. Additionally, further research can be conducted to investigate the anticancer activity of this compound and its potential applications in cancer therapy. Furthermore, studies can be conducted to explore the toxicity and safety profile of this compound, which may help determine its potential applications in clinical settings.
Conclusion:
In conclusion, 1-({2-[(2-Oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone is a chemical compound that has shown potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in clinical settings.
Synthesemethoden
The synthesis method of 1-({2-[(2-Oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone involves the reaction of 2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-one with 2-bromo-1-(2-oxopropyl)ethanethiol in the presence of a base. The resulting product is purified through column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
1-({2-[(2-Oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its ability to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the progression of Alzheimer's disease. Additionally, this compound has been explored for its potential anticancer activity and has shown promising results in preclinical studies.
Eigenschaften
Molekularformel |
C16H18N2O2S3 |
|---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
1-[[2-(2-oxopropylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]sulfanyl]propan-2-one |
InChI |
InChI=1S/C16H18N2O2S3/c1-9(19)7-21-14-13-11-5-3-4-6-12(11)23-15(13)18-16(17-14)22-8-10(2)20/h3-8H2,1-2H3 |
InChI-Schlüssel |
KJEHPSNSGIPGJR-UHFFFAOYSA-N |
SMILES |
CC(=O)CSC1=NC(=NC2=C1C3=C(S2)CCCC3)SCC(=O)C |
Kanonische SMILES |
CC(=O)CSC1=NC(=NC2=C1C3=C(S2)CCCC3)SCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(1,4-diphenyl-1H-pyrazol-3-yl)methylene]isonicotinohydrazide](/img/structure/B292914.png)
![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(4-chlorophenyl)methyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B292915.png)
![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(phenyl)methyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B292916.png)
![1-(4-Bromophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B292917.png)
![1-[1,1'-Biphenyl]-4-yl[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B292918.png)

![6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B292921.png)
![4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B292922.png)
![N-allyl-2-[(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B292926.png)
![6-Acetyl-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl 4-chlorobenzoate](/img/structure/B292929.png)
![1-{3-amino-4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenylfuro[2,3-b]pyridin-2-yl}ethanone](/img/structure/B292930.png)
![5-(4-chlorophenyl)-7-(3-methyl-1-phenylpyrazol-4-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292931.png)
![3-Methyl-1-(4-phenylpiperazin-1-yl)-2-[2-(4-phenylpiperazin-1-yl)ethyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292933.png)
![1-(4-Chlorophenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B292934.png)